molecular formula C10H14N4O B2977946 (R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea CAS No. 1439894-55-9

(R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea

Cat. No. B2977946
CAS RN: 1439894-55-9
M. Wt: 206.249
InChI Key: CRYQLFYNBOYPCV-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method that involves the use of various reagents and solvents. The compound's mechanism of action and biochemical and physiological effects have been studied extensively, leading to the identification of its advantages and limitations in laboratory experiments. In

Scientific Research Applications

Association and Complexation Studies

Complex Formation and Hydrogen Bonding

Research by Ośmiałowski et al. (2013) on the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates through hydrogen bonding highlights the importance of substituent effects on complexation. The study emphasizes the critical role of the intramolecular hydrogen bond in urea derivatives for complex formation, providing insights into how similar compounds could be utilized in designing molecular recognition systems and sensors Ośmiałowski et al., 2013.

Synthesis and Chemical Behavior

Regioselective Functionalization

Research by Rassadin et al. (2016) on solvent- and halide-free synthesis of pyridine-2-yl substituted ureas showcases a novel approach to C–H functionalization of pyridine N-oxides, leading to a wide range of urea derivatives. This methodological advancement provides a foundation for the synthesis of "(R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea" derivatives, potentially applicable in medicinal chemistry and material science Rassadin et al., 2016.

Biological and Medicinal Applications

Binding and Sensing

Jordan et al. (2010) investigated the binding of carboxylic acids by fluorescent pyridyl ureas, demonstrating the potential of pyridyl ureas in sensing applications through changes in fluorescence upon binding specific molecules. This property could be explored for "this compound" in developing novel sensors for environmental monitoring or diagnostic purposes Jordan et al., 2010.

Molecular Recognition and Self-Assembly

Macrocyclic and Molecular Recognition

Kaplan et al. (1979) explored the design and synthesis of macrocycles containing phosphoryl, pyridine oxide, and urea binding sites, revealing the potential of urea derivatives in host-guest chemistry. This foundational work suggests avenues for employing "this compound" in constructing complex molecular architectures for applications in catalysis, separation technologies, and nanotechnology Kaplan et al., 1979.

properties

IUPAC Name

1-pyridin-2-yl-3-[(3R)-pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c15-10(13-8-4-6-11-7-8)14-9-3-1-2-5-12-9/h1-3,5,8,11H,4,6-7H2,(H2,12,13,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYQLFYNBOYPCV-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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